5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide 5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320896-36-2
VCID: VC4433397
InChI: InChI=1S/C15H18N2O4/c1-8-5-11(9(2)20-8)13(18)7-16-15(19)12-6-14(21-17-12)10-3-4-10/h5-6,10,13,18H,3-4,7H2,1-2H3,(H,16,19)
SMILES: CC1=CC(=C(O1)C)C(CNC(=O)C2=NOC(=C2)C3CC3)O
Molecular Formula: C15H18N2O4
Molecular Weight: 290.319

5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide

CAS No.: 2320896-36-2

Cat. No.: VC4433397

Molecular Formula: C15H18N2O4

Molecular Weight: 290.319

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide - 2320896-36-2

Specification

CAS No. 2320896-36-2
Molecular Formula C15H18N2O4
Molecular Weight 290.319
IUPAC Name 5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H18N2O4/c1-8-5-11(9(2)20-8)13(18)7-16-15(19)12-6-14(21-17-12)10-3-4-10/h5-6,10,13,18H,3-4,7H2,1-2H3,(H,16,19)
Standard InChI Key BTQXMDIVWFYBIN-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(CNC(=O)C2=NOC(=C2)C3CC3)O

Introduction

5-Cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide is a complex organic molecule that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The structure of this compound incorporates a cyclopropyl group and a furan derivative, which may contribute to its pharmacological properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it contains carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 273.32 g/mol.

Functional Groups

  • Oxazole Ring: A five-membered heterocycle containing nitrogen and oxygen.

  • Carboxamide Group: Known for its involvement in various biological processes.

  • Cyclopropyl Group: Contributes to the compound's stability and reactivity.

  • Furan Derivative: Enhances the compound's potential biological activity.

Synthesis Methods

The synthesis of 5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide typically involves methods used for creating oxazole derivatives. These methods may include:

  • Cyclization Reactions: Require specific conditions such as controlled temperature and pressure, alongside catalysts that promote cyclization.

  • Solvents: Common solvents include dimethylformamide (DMF) or dichloromethane due to their ability to solubilize both polar and nonpolar compounds.

Potential Biological Activities

While the specific mechanism of action for this compound is not well-documented, it can be inferred based on similar oxazole derivatives. These compounds are known for their antimicrobial and anti-inflammatory effects. Further studies, including binding affinity assays and cellular assays, would be necessary to elucidate its specific interactions at the molecular level.

Analytical Techniques for Characterization

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to provide detailed information about the compound's structure and purity. Additionally, techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to monitor reaction progress.

Comparison with Similar Compounds

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